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molecular formula C10H13ClN2O2 B8792967 Ethyl 6-chloro-4-(ethylamino)nicotinate

Ethyl 6-chloro-4-(ethylamino)nicotinate

Cat. No. B8792967
M. Wt: 228.67 g/mol
InChI Key: DPLDFGSSJKFWNU-UHFFFAOYSA-N
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Patent
US08188113B2

Procedure details

To a solution of ethyl 4,6-dichloronicotinate (4.4 g, 20 mmol) in CH3CN (50 mL) was added dropwise a solution of ethylamine in water (65%, 2.7 g, 39 mmol) at 0° C., then the resulting mixture was stirred at RT overnight. The reaction was concentrated and the residue was washed with water to give ethyl 6-chloro-4-(ethylamino)nicotinate (3.9 g, 91% yield). 1H NMR (400 MHz, DMSO-d6): δ 8.51 (s, 1 H), 8.08 (s, 1 H), 6.53 (m, 1 H), 4.19 (q, J=7.2 Hz, 2H), 2.78 (q, J=7.2 Hz, 2 H), 1.28 (t, J=7.2 Hz, 3 H), 1.13 (t, J=7.2 Hz, 3 H); MS (ESI) m/z: 229.1[M+H]+.
Quantity
4.4 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
2.7 g
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
Cl[C:2]1[C:7]([C:8]([O:10][CH2:11][CH3:12])=[O:9])=[CH:6][N:5]=[C:4]([Cl:13])[CH:3]=1.[CH2:14]([NH2:16])[CH3:15].O>CC#N>[Cl:13][C:4]1[CH:3]=[C:2]([NH:16][CH2:14][CH3:15])[C:7]([C:8]([O:10][CH2:11][CH3:12])=[O:9])=[CH:6][N:5]=1

Inputs

Step One
Name
Quantity
4.4 g
Type
reactant
Smiles
ClC1=CC(=NC=C1C(=O)OCC)Cl
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)N
Name
Quantity
2.7 g
Type
reactant
Smiles
O
Name
Quantity
50 mL
Type
solvent
Smiles
CC#N

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the resulting mixture was stirred at RT overnight
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
The reaction was concentrated
WASH
Type
WASH
Details
the residue was washed with water

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
ClC1=NC=C(C(=O)OCC)C(=C1)NCC
Measurements
Type Value Analysis
AMOUNT: MASS 3.9 g
YIELD: PERCENTYIELD 91%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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